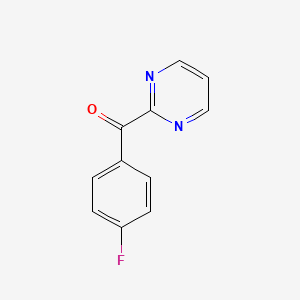

2-(4-Fluorobenzoyl)pyrimidine

CAS No.: 1182748-63-5

Cat. No.: VC2547103

Molecular Formula: C11H7FN2O

Molecular Weight: 202.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1182748-63-5 |

|---|---|

| Molecular Formula | C11H7FN2O |

| Molecular Weight | 202.18 g/mol |

| IUPAC Name | (4-fluorophenyl)-pyrimidin-2-ylmethanone |

| Standard InChI | InChI=1S/C11H7FN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h1-7H |

| Standard InChI Key | VWPIUVPYXFOGMA-UHFFFAOYSA-N |

| SMILES | C1=CN=C(N=C1)C(=O)C2=CC=C(C=C2)F |

| Canonical SMILES | C1=CN=C(N=C1)C(=O)C2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structure

2-(4-Fluorobenzoyl)pyrimidine is characterized by its unique molecular composition and structural features that define its chemical behavior and potential applications.

Basic Chemical Information

The compound 2-(4-Fluorobenzoyl)pyrimidine is also known by its IUPAC name (4-fluorophenyl)-pyrimidin-2-ylmethanone. It has a well-defined chemical identity as summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 1182748-63-5 |

| Molecular Formula | C₁₁H₇FN₂O |

| Molecular Weight | 202.18 g/mol |

| IUPAC Name | (4-fluorophenyl)-pyrimidin-2-ylmethanone |

| Standard InChI | InChI=1S/C11H7FN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h1-7H |

| SMILES | C1=CN=C(N=C1)C(=O)C2=CC=C(C=C2)F |

The compound consists of a pyrimidine ring connected to a 4-fluorophenyl group through a carbonyl (ketone) linkage. This structural arrangement contributes to its potential reactivity and biological interactions.

Structural Features

The molecular structure of 2-(4-Fluorobenzoyl)pyrimidine features several key components:

-

A pyrimidine heterocyclic ring (a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3)

-

A benzoyl group (phenyl ring with a carbonyl attachment)

-

A fluorine substituent at the para position (position 4) of the phenyl ring

-

A ketone functional group connecting the pyrimidine and the fluorophenyl moieties

The presence of the fluorine atom on the phenyl ring is particularly significant as fluorine substitution often enhances metabolic stability and can modify the electronic properties of compounds, potentially improving their pharmacological profiles when incorporated into drug candidates .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(4-Fluorobenzoyl)pyrimidine is essential for its proper handling, storage, and potential applications in chemical synthesis and research.

Physical Characteristics

While specific experimental data for 2-(4-Fluorobenzoyl)pyrimidine is limited in the available literature, we can infer some properties based on structurally similar compounds. As a crystalline solid, it likely exhibits properties comparable to related fluorinated pyrimidine derivatives.

Chemical Reactivity

The chemical reactivity of 2-(4-Fluorobenzoyl)pyrimidine is influenced by several structural features:

-

The pyrimidine ring typically exhibits electrophilic character at positions 2, 4, and 6 due to the electron-withdrawing effect of the nitrogen atoms.

-

The carbonyl group creates a reactive center that can participate in nucleophilic addition reactions.

-

The fluorine substituent on the phenyl ring modifies the electronic distribution, potentially affecting the reactivity of other functional groups in the molecule.

These properties make 2-(4-Fluorobenzoyl)pyrimidine a versatile building block for chemical synthesis, particularly in the creation of more complex heterocyclic compounds that may have pharmaceutical applications .

Synthesis Methods

The synthesis of 2-(4-Fluorobenzoyl)pyrimidine can be approached through various chemical routes, drawing from established methods for similar pyrimidine derivatives.

Comparative Synthesis Approaches

The literature on pyrimidine derivatives suggests several synthetic routes that might be adapted for 2-(4-Fluorobenzoyl)pyrimidine:

For example, one approach might involve the reaction of 2-lithiopyrimidine with 4-fluorobenzaldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. Alternatively, a Weinreb amide approach could be employed, using 2-pyrimidine Weinreb amide and 4-fluorophenylmagnesium bromide .

The synthesis of related compounds such as 2,6-dichloro-4-(4-fluorobenzoyl)pyrimidine has been reported and involves specific reaction conditions, including the use of catalysts and controlled temperature environments .

Applications in Research and Development

2-(4-Fluorobenzoyl)pyrimidine has potential applications in various scientific fields, particularly in pharmaceutical research and development.

Pharmaceutical Research

Pyrimidine derivatives have shown significant importance in drug discovery and development over the past several decades. The incorporation of fluorine atoms in pharmaceutical compounds has become increasingly common due to the unique properties fluorine imparts:

-

Improved metabolic stability

-

Enhanced binding interactions with target proteins

-

Modified physicochemical properties, including lipophilicity and pKa

As noted in recent reviews, pyrimidine-based drugs have made significant impacts in multiple therapeutic areas, including:

-

Anti-infective agents (antibacterial, antifungal, and antiviral)

-

Anticancer therapies

-

Immunomodulatory compounds

-

Treatments for neurological disorders

-

Management of chronic pain

2-(4-Fluorobenzoyl)pyrimidine, with its specific structural features, could serve as a valuable intermediate in developing compounds for these therapeutic areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume